molecular formula C5H9ClN2O B1472911 (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride CAS No. 1807941-76-9

(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

Cat. No. B1472911
CAS RN: 1807941-76-9
M. Wt: 148.59 g/mol
InChI Key: AHRGRESVJBNTQL-WCCKRBBISA-N
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Description

“(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C5H9ClN2O . It has a molecular weight of 148.59 .


Molecular Structure Analysis

The pyrazole ring, which is a part of “(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride”, consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Scientific Research Applications

Structure-Activity Relationship in SOCE Inhibition

(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride and its analogues have been explored for their role in inhibiting store-operated calcium entry (SOCE), which is significant in various physiological processes, including immune response and muscle contraction. A study identified a novel series of pyrazole SKF-96365 analogues as potential SOCE inhibitors, highlighting the compound's promising effect on endoplasmic reticulum (ER) Ca2+ release and SOCE in lymphocyte cell lines. This finding provides a basis for the development of new therapeutic agents targeting calcium signaling pathways (Dago et al., 2018).

Advanced Ligand Design and Coordination Chemistry

The reaction of pyrazole and tetrabromoethane in a superbasic medium has led to the synthesis of new pyrazolyl- and bromo-substituted ethenes. This research has furthered the development of polydentate ligands, which are crucial in coordination chemistry for creating complex structures with potential applications in catalysis and material science. The selective isolation of specific derivatives and their crystal structures offer insights into designing more efficient ligands (Potapov et al., 2011).

Novel Synthesis Routes and Molecular Structures

The exploration of novel synthesis routes for heterocyclic compounds bearing the pyrazolyl group has led to discoveries in molecular architecture and potential pharmacological applications. For instance, the synthesis and characterization of pyrazoline derivatives illustrate the compound's versatility in forming diverse structures with varying biological activities. Such research opens new avenues for drug development and chemical synthesis, emphasizing the compound's role in creating complex molecular systems (Halim et al., 2020).

Catalytic Activities and Chemical Sensing

Research into pyrazole derivatives has also revealed their potential in catalytic activities and as chemical sensors. A study on novel pyrazolo-quinoline compounds demonstrated their efficacy as reversible colorimetric and fluorescent probes for selective detection of Zn2+ ions. This finding is crucial for environmental monitoring, biomedical research, and the development of new diagnostic tools. The compound's selective sensing abilities highlight its utility in detecting metal ions in various settings (Kasirajan et al., 2017).

Future Directions

The future directions for the study of “(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride” and similar pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, and pharmacological properties .

properties

IUPAC Name

(1S)-1-(1H-pyrazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGRESVJBNTQL-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

CAS RN

1807941-76-9
Record name (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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